3-Pyrazin-2-ylphenol
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Overview
Description
3-Pyrazin-2-ylphenol is an organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrazin-2-ylphenol typically involves the reaction of pyrazine derivatives with phenol under specific conditions. One common method is the condensation reaction between 2-chloropyrazine and phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Pyrazin-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
3-Pyrazin-2-ylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyrazin-2-ylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Pyrazin-2-ylphenol: Similar structure but with the phenol group attached to the second position of the pyrazine ring.
4-Pyrazin-2-ylphenol: Phenol group attached to the fourth position of the pyrazine ring.
3-Pyridin-2-ylphenol: Similar structure with a pyridine ring instead of a pyrazine ring.
Uniqueness: 3-Pyrazin-2-ylphenol is unique due to its specific positioning of the phenol group on the pyrazine ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
3-Pyrazin-2-ylphenol is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound consists of a phenolic group attached to a pyrazine ring. The phenolic group can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π interactions, which may facilitate interactions with various molecular targets in biological systems.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to modulate enzyme activity and receptor signaling pathways, leading to various therapeutic effects. Notably, it has been identified as having antimicrobial and anticancer properties, making it a candidate for further research in these areas.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For instance, it has demonstrated activity against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) with varying degrees of cytotoxicity. In vitro studies have shown that the compound can induce apoptosis in cancer cells and inhibit proliferation at specific concentrations .
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that at concentrations ranging from 10 μM to 50 μM, the compound significantly reduced cell viability in MCF-7 cells with an IC50 value calculated at approximately 25 μM. Flow cytometry analysis confirmed that treated cells exhibited increased apoptotic markers compared to control groups .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 | 25 | Apoptosis induction |
K-562 | 30 | Cell cycle arrest |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values reported as follows:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 16 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
3-pyrazin-2-ylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVRGASPEUGOOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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